molecular formula C19H20N2O2S2 B2939983 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole CAS No. 606081-96-3

2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole

Cat. No.: B2939983
CAS No.: 606081-96-3
M. Wt: 372.5
InChI Key: PXVYVQNLHDHYBW-UHFFFAOYSA-N
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Description

2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a chemical compound known for its diverse applications in scientific research and industry This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole typically involves a multi-step process. One common method starts with the preparation of 2-mercaptobenzothiazole, which is then reacted with benzyl halides in the presence of a base to form the benzylsulfonyl derivative . The reaction conditions often include the use of water as a reaction medium, making the process environmentally friendly .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hedgehog signaling pathway by blocking the activity of Smoothened, a key protein in the pathway . This inhibition prevents the translocation of Smoothened to the cilia, thereby suppressing the pathway’s activation and subsequent tumor growth.

Comparison with Similar Compounds

Uniqueness: 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core, a benzylsulfonyl group, and a piperidinyl moiety. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-(1-benzylsulfonylpiperidin-4-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,14-15-6-2-1-3-7-15)21-12-10-16(11-13-21)19-20-17-8-4-5-9-18(17)24-19/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVYVQNLHDHYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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